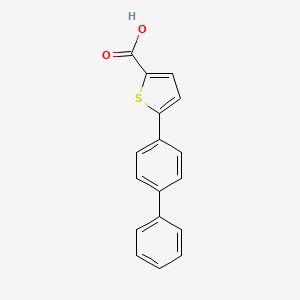
5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid
Übersicht
Beschreibung
5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C17H12O2S and a molecular weight of 280.34 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid is 1S/C17H13O2S/c18-17(19)16-11-10-15(20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,20H,(H,18,19) . This indicates the presence of 17 carbon atoms, 13 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule .Physical And Chemical Properties Analysis
5-(1,1’-Biphenyl-4-yl)thiophene-2-carboxylic acid is a solid substance that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
a. Anti-Inflammatory Properties: Thiophene-based compounds exhibit anti-inflammatory effects. They can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
b. Anti-Psychotic Activity: Certain thiophene derivatives have demonstrated anti-psychotic properties. Researchers are exploring their use in mental health disorders .
c. Anti-Cancer Potential: Thiophenes have shown promise as anti-cancer agents. They interfere with cancer cell growth and proliferation, making them valuable in oncology research .
d. Anti-Anxiety Effects: Some thiophene compounds exhibit anxiolytic properties, which could be beneficial in managing anxiety-related conditions .
e. Antioxidant Activity: Thiophenes act as antioxidants, protecting cells from oxidative damage. This property is relevant in preventing age-related diseases .
f. Estrogen Receptor Modulation: Certain thiophene derivatives interact with estrogen receptors, potentially influencing hormone-related conditions .
Material Science Applications
Beyond medicine, thiophenes find applications in material science:
a. Light-Emitting Diodes (LEDs): Thiophene-based materials contribute to the fabrication of efficient LEDs. Their electronic properties make them suitable for emitting light in various colors .
b. Corrosion Inhibition: Thiophenes can inhibit metal corrosion. Researchers explore their use in protective coatings for metals exposed to harsh environments .
Synthesis and Characterization
Researchers continue to synthesize novel thiophene moieties, aiming for wider therapeutic activity. Characterization techniques include spectroscopy, X-ray crystallography, and computational modeling .
Eigenschaften
IUPAC Name |
5-(4-phenylphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2S/c18-17(19)16-11-10-15(20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTXAXUTSLGOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1'-Biphenyl-4-yl)thiophene-2-carboxylic acid | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

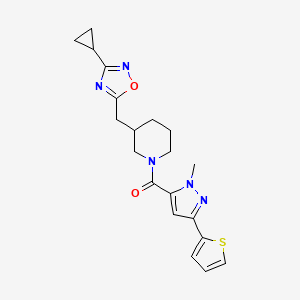
![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)
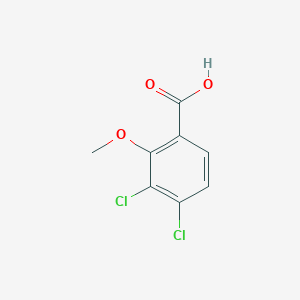
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2659882.png)
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)
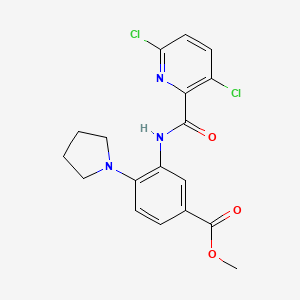
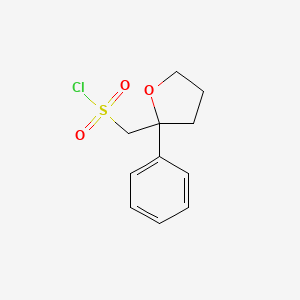

![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)
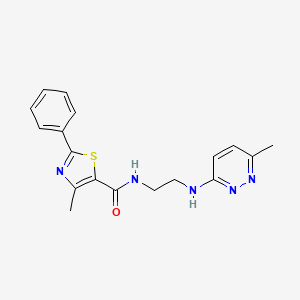
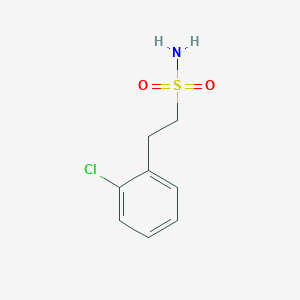
![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659893.png)
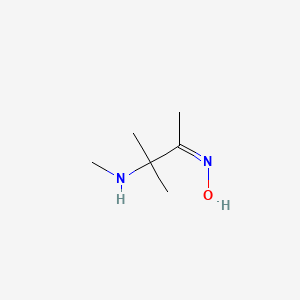
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2659898.png)